molecular formula C17H28ClNO B1397559 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219982-19-0

3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397559
CAS No.: 1219982-19-0
M. Wt: 297.9 g/mol
InChI Key: PNQBRRILRNZKAS-UHFFFAOYSA-N
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Scientific Research Applications

3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride has diverse applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-(sec-butyl)phenol with 2-chloroethylpiperidine in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives

    Reduction: Piperidine derivatives

    Substitution: Alkylated or sulfonated phenoxy derivatives

Mechanism of Action

The mechanism of action of 3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
  • 3-{2-[4-(iso-Butyl)phenoxy]ethyl}piperidine hydrochloride
  • 3-{2-[4-(n-Butyl)phenoxy]ethyl}piperidine hydrochloride

Uniqueness

3-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-3-14(2)16-6-8-17(9-7-16)19-12-10-15-5-4-11-18-13-15;/h6-9,14-15,18H,3-5,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQBRRILRNZKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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